molecular formula C6H13Cl2N3S B2698827 (5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride CAS No. 2408965-61-5

(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride

Cat. No.: B2698827
CAS No.: 2408965-61-5
M. Wt: 230.15
InChI Key: NYLDTUZLRFONEH-UHFFFAOYSA-N
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Description

(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N3S It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 5-(propan-2-yl)-1,3,4-thiadiazole-2-thiol with methanamine in the presence of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of reactors, controlled temperature, and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays and drug discovery .

Medicine

In medicine, derivatives of 1,3,4-thiadiazole, including this compound, are being investigated for their antimicrobial, antifungal, and anticancer properties. These compounds have shown promise in preclinical studies as potential therapeutic agents .

Industry

Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1,3,4-thiadiazole-2-thiol: Another thiadiazole derivative with similar chemical properties.

    1,3,4-Thiadiazole-2-amine: A related compound with an amine group at the 2-position.

    5-Methyl-1,3,4-thiadiazole-2-thiol: A methyl-substituted thiadiazole derivative.

Uniqueness

(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 5-position and methanamine group at the 2-position make it a versatile compound for various applications, distinguishing it from other thiadiazole derivatives .

Properties

IUPAC Name

(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S.2ClH/c1-4(2)6-9-8-5(3-7)10-6;;/h4H,3,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLDTUZLRFONEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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